Ethyl 2-(4-acetyl-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H13NO5 It is a derivative of phenylacetate, featuring both acetyl and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of ethyl phenylacetate to introduce the nitro group, followed by acetylation to add the acetyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Ethyl 2-(4-acetyl-2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-acetyl-2-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, which affects its reactivity and applications.
Ethyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, leading to different chemical properties.
Uniqueness
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by the following structural formula:
This compound contains an acetyl group and a nitrophenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates, which can modify proteins and other cellular components through acetylation or nitrosation reactions. These modifications can influence enzyme activity and signal transduction pathways, leading to various physiological effects.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicated that it can inhibit the growth of several bacterial strains. For example, a study compared the compound's efficacy against standard antibiotics like tetracycline and found it demonstrated significant inhibitory zones against certain pathogens .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
---|---|---|
E. coli | 15 | Tetracycline |
S. aureus | 18 | Ampicillin |
P. aeruginosa | 12 | Ciprofloxacin |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammation markers when administered in controlled doses . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the immune response.
Cytotoxicity in Cancer Cells
Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against leukemia and colon cancer cells, with IC50 values indicating significant cell death at low concentrations .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HCT116 | 10 | Colon |
K562 | 8 | Leukemia |
A549 | 15 | Lung |
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of this compound against common pathogens. The study utilized disk diffusion methods to measure zones of inhibition, revealing that the compound outperformed several conventional antibiotics in specific cases .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, suggesting its potential as an anticancer agent .
Properties
CAS No. |
777062-26-7 |
---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-10-5-4-9(8(2)14)6-11(10)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
XTEGVOBLOHIUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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